Product packaging for Fluchloraminopyr(Cat. No.:CAS No. 2445980-81-2)

Fluchloraminopyr

Cat. No.: B13841138
CAS No.: 2445980-81-2
M. Wt: 269.05 g/mol
InChI Key: LEIWLFHGOGNSAD-UWTATZPHSA-N
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Description

Fluchloraminopyr is a novel, synthetic pyridyloxycarboxylic acid herbicide developed as a new-generation systemic burndown solution with long-lasting residual activity . It provides broad-spectrum control of resistant and tolerant weeds, including horseweed, dayflower, field bindweed, goosegrass, and field horsetail, making it highly valuable for research in integrated weed management programs . Its efficacy remains stable even under low-temperature conditions, and its long-lasting effect can be 1.5 to 2 times that of glyphosate, offering a significant area of study for researchers tackling glyphosate resistance . The environmental fate of this compound is a critical area of research. Recent studies indicate it can undergo rapid dissipation in soil, with DT₅₀ (Dissipation Time 50) values ranging from 0.107 to 4.76 days under various aerobic and anaerobic conditions in different representative soils . Primary transformation pathways include oxidation, dechlorination, hydroxylation, and acetylation, leading to several transformation products . While toxicological software predictions suggest that most of these transformation products exhibit lower acute and chronic toxicity to aquatic organisms than the parent compound, some specific products, such as M267 and M221, have been flagged for potentially higher acute oral toxicity to terrestrial organisms, highlighting the importance of further ecotoxicological studies . Researchers should note that the compound is typically handled as a solution in acetonitrile, which is highly flammable and harmful if swallowed, in contact with skin, or inhaled . Appropriate safety precautions, including the use of personal protective equipment (PPE) and handling in a well-ventilated place, are essential . This product is intended for laboratory research use only and must not be used for any personal, domestic, or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2FN2O3 B13841138 Fluchloraminopyr CAS No. 2445980-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2445980-81-2

Molecular Formula

C8H7Cl2FN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

(2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid

InChI

InChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1

InChI Key

LEIWLFHGOGNSAD-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F

Canonical SMILES

CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reactions

  • Starting Materials: The synthesis commonly begins with substituted pyridines, particularly 4-amino-3,5-dichloro-6-fluoropyridine derivatives, which are functionalized to introduce the oxypropanoic acid moiety.
  • Key Reaction: The formation of the ether linkage between the pyridine ring and the propanoic acid derivative is a critical step, often achieved via nucleophilic substitution or condensation reactions under controlled conditions to maintain stereochemistry.

Analogous Preparation Insights from Related Compounds

Research on related arylpyrrole herbicides (e.g., chlorfenapyr) reveals two main synthetic approaches that can inform this compound preparation:

  • Route 1: Using halogenated pyrrole derivatives and chloromethyl ethers in the presence of inorganic or organic bases to form the target molecule via condensation reactions. This method offers high yield but involves handling carcinogenic chloromethyl ethers, raising safety and cost concerns.
  • Route 2: Employing trifluoroacetic acid derivatives (e.g., trifluoroacetic anhydride) with substituted phenylglycines, followed by lactonization and pyrrole cyclization to yield arylpyrrolenitriles, which are further converted to the active compounds. This route is optimized for cost and safety by replacing hazardous reagents with safer alternatives like trifluoroacetic acid and diethoxymethane.

While these routes are specific to chlorfenapyr, the chemical similarity suggests that this compound synthesis may also involve analogous steps of pyridine functionalization, cyclization, and ether formation under carefully controlled conditions.

Preparation of this compound-Tefuryl (Proherbicide Form)

This compound-tefuryl is the tetrahydrofuran-2-ylmethyl ester of this compound, serving as a proherbicide. Its preparation involves esterification of the this compound acid with tetrahydrofuran-2-ylmethanol. The stereochemistry is preserved during this step to maintain biological activity.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Materials 4-amino-3,5-dichloro-6-fluoropyridine derivatives, propanoic acid derivatives
Key Reactions Nucleophilic substitution, condensation, esterification
Stereochemistry Maintained as (R)-configuration during synthesis
Solvents Used Organic solvents (e.g., dichloromethane, chloroform) for intermediate steps
Catalysts/Bases Organic/inorganic bases (e.g., triethylamine, sodium carbonate)
Safety Considerations Avoidance of carcinogenic reagents (e.g., chloromethyl ether) where possible
Process Optimization Use of DoE for parameters like stirring speed, temperature, and reaction time
Derivative Preparation Esterification with tetrahydrofuran-2-ylmethanol to form this compound-tefuryl

Research Outcomes and Industrial Relevance

  • The synthetic routes adapted from arylpyrrole herbicides highlight the balance between yield, purity, cost, and safety.
  • Modifications in solvent systems and acid-binding agents significantly improve reaction rates and product yields, sometimes exceeding 90%.
  • Industrial production favors methods that minimize hazardous reagents and maximize economic benefits without compromising product quality.
  • The proherbicide form, this compound-tefuryl, enhances bioavailability and stability, indicating the importance of precise esterification techniques.

Chemical Reactions Analysis

Fluchloraminopyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of its corresponding oxoacid .

Scientific Research Applications

Herbicidal Properties

Fluchloraminopyr exhibits excellent herbicidal activity against a range of grass weeds and broadleaf species. It has been tested on various crops including:

  • Cereal Crops : Wheat, corn, and rice.
  • Cash Crops : Soybean, cotton, oil sunflower, and sugarcane.
  • Vegetables and Fruits : Potatoes and various fruit trees.

The compound shows significant selectivity for established grass lawns such as Zoysia, Bermudagrass, tall fescue, Bluegrass, ryegrass, and seaside paspalum. This selectivity allows for effective weed control without harming desirable turf grasses .

Environmental Impact and Degradation

Research on the degradation of this compound in soil indicates that it undergoes various transformation processes. A study conducted under aerobic and anaerobic conditions revealed:

  • Dissipation Time : The compound's Dissipation Time 50 (DT50) values ranged from 0.107 to 4.76 days across different soil types.
  • Transformation Products : Eight transformation products were identified through advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS). The primary degradation pathways included oxidation, dechlorination, hydroxylation, and acetylation.

Toxicological assessments suggested that the acute and chronic toxicity of these transformation products to aquatic organisms was significantly lower than that of the parent compound . This finding is crucial for ecological risk evaluations and supports the judicious application of this compound in agricultural settings.

Case Study 1: Efficacy in Rice Cultivation

In trials conducted in rice paddies, this compound demonstrated superior efficacy in controlling common weeds while ensuring high crop safety. The selectivity for rice was particularly noted, making it a valuable tool for rice farmers looking to manage weed populations without compromising yield .

Case Study 2: Comparative Analysis with Other Herbicides

A comparative study evaluated this compound against traditional herbicides like glyphosate. Results indicated that this compound provided comparable or superior weed control with a significantly reduced risk of environmental contamination due to its rapid degradation profile .

Table: Comparison of Herbicidal Efficacy

Crop TypeWeed Control EfficacyCrop SafetyEnvironmental Impact
RiceHighHighLow
WheatModerateHighLow
SoybeanHighModerateModerate
Turf GrassesHighVery HighLow

Comparison with Similar Compounds

Key Features:

  • Mode of Action : Mimics natural auxins (e.g., indole-3-acetic acid), disrupting cell division and growth in susceptible plants .
  • Spectrum : Effective against glyphosate-resistant weeds (e.g., horseweed, dayflower), tough shrubs, and grasses—a rare trait among synthetic auxins, which typically target broadleaf weeds .
  • Application: Used as a pre-emergent and burndown herbicide in non-crop and forestry areas. It exhibits stability under low temperatures and residual activity 1.5–2× longer than glyphosate .
  • Registration : First approved in Cambodia (2022) and pending in China (2023–2024) .

Comparison with Similar Compounds

Fluchloraminopyr shares structural and functional similarities with pyridyloxycarboxylic acid herbicides. Below is a detailed comparison with fluroxypyr and triclopyr, as well as its distinction from unrelated herbicides like flufenoximacil (a PPO inhibitor).

Structural and Functional Comparison

Parameter This compound Fluroxypyr Triclopyr Flufenoximacil (PPO Inhibitor)
Chemical Class Pyridyloxycarboxylic acid Pyridyloxyacetic acid Pyridyloxyacetic acid Phenyluracil
IUPAC Name (2R)-2-[(4-Amino-3,5-dichloro-6-fluoro-pyridin-2-yl)oxy]propanoic acid [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid N/A
Molecular Formula C₈H₇Cl₂FN₂O₃ C₇H₅Cl₂FN₂O₃ C₇H₅Cl₃O₃ C₁₃H₁₀ClF₃N₂O₃
Target Weeds Broadleaf, grasses, shrubs, glyphosate-resistant species Broadleaf (e.g., thistles, docks) Broadleaf, woody plants Broad-spectrum, fast-acting contact weeds
Residual Activity 1.5–2× longer than glyphosate Moderate Moderate to long Short (fast degradation)
Temperature Stability Effective at low temperatures Reduced efficacy in cold conditions Variable Unaffected by temperature
Resistance Risk Low (novel mode of action) Low to moderate Low High (PPO inhibitors face rising resistance)
Application Scope Non-crop, forestry, resistant weed management Croplands, pastures Aquatic, industrial areas Row crops, post-harvest flexibility

Key Differentiators

Spectrum Expansion: Unlike fluroxypyr and triclopyr, which primarily target broadleaf weeds, this compound controls grasses (e.g., Eleusine indica)—a breakthrough for synthetic auxins .

Resistance Management: Its unique fluorinated pyridine core (4-amino-3,5-dichloro-6-fluoro substitution) enhances binding affinity to auxin receptors, reducing cross-resistance risks .

Formulation: Marketed as a tefuryl ester (this compound-tefuryl), improving translocation compared to fluroxypyr-methyl .

Environmental and Regulatory Status

  • Toxicity: Limited ecotoxicological data are available, but its systemic nature suggests lower environmental persistence than triclopyr .
  • Global Adoption: this compound is newer (2022 first registration) versus fluroxypyr (1980s) and triclopyr (1970s), reflecting modern resistance-management priorities .

Research Findings and Industry Implications

Efficacy in Resistance-Weakened Species

This compound’s activity against glyphosate-resistant Conyza canadensis (horseweed) and Lolium rigidum (ryegrass) positions it as a critical tool in integrated weed management . Field trials in Cambodia demonstrated 95% control of mixed weed populations at 75 g ai/ha, outperforming fluroxypyr (80% efficacy at 120 g ai/ha) .

Market Potential

With glyphosate resistance affecting 50+ countries, this compound’s launch in Asia and pending registrations in South America (2025–2026) could capture 15–20% of the non-selective herbicide market by 2030 .

Biological Activity

Fluchloraminopyr is a novel herbicide that has garnered attention for its potential applications in agricultural systems. This article explores its biological activity, degradation processes, ecological risks, and relevant case studies.

This compound belongs to the pyridine herbicide class and exhibits selective herbicidal activity against a variety of grass and broadleaf weeds. Its chemical structure allows it to inhibit specific biochemical pathways in target plants, disrupting their growth and development. The primary mechanism involves interference with the synthesis of essential amino acids, ultimately leading to plant death.

Degradation in Soil

Research indicates that the degradation of this compound in soil occurs through several transformation pathways, including oxidation, dechlorination, hydroxylation, and acetylation. A study evaluated the dissipation of this compound under both aerobic and anaerobic conditions across four representative soils. The Dissipation Time 50 (DT50) values ranged from 0.107 to 4.76 days, suggesting rapid degradation under certain conditions .

Transformation Products

The study identified eight transformation products (TPs) using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS). Notably, two TPs, M267 and M221, exhibited higher acute oral toxicity to terrestrial organisms compared to this compound itself .

Transformation ProductAcute Oral ToxicityNotes
This compoundLowerParent compound
M267HigherMore toxic than parent
M221HigherMore toxic than parent

Ecological Risk Assessment

The ecological risk assessment of this compound indicates that while the parent compound poses significant risks to aquatic life, its transformation products may present lower toxicity levels. Predictions from toxicological software indicated that both acute and chronic toxicity of TPs to aquatic organisms was significantly lower than that of this compound .

Case Studies

Several case studies have documented the impacts of this compound in agricultural settings:

  • Field Trials : Field trials conducted on various crops such as wheat, corn, and soybeans demonstrated excellent selectivity and efficacy against key grass weeds while maintaining safety for the crops .
  • Environmental Impact Studies : Studies evaluating the environmental fate of this compound highlighted its rapid degradation in soil, which is crucial for minimizing long-term ecological impacts .
  • Toxicity Assessments : Research assessing the toxicity of this compound's transformation products found that while some metabolites are more toxic than the parent compound, their overall impact on non-target species remains low .

Q & A

Q. What is the synthetic pathway for Fluchloraminopyr, and how can researchers validate its intermediates?

this compound is synthesized via a multi-step process involving halogen exchange, amination, fluorination, and ether formation. Key reactants include pentachloropyridine, potassium fluoride, ammonia, and L-α-chloropropionic acid. To validate intermediates, researchers should employ techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Reaction conditions (e.g., temperature, solvent) must be rigorously controlled to avoid side products .

Q. Which analytical methods are recommended for characterizing this compound’s molecular structure?

Structural characterization requires a combination of mass spectrometry (MS) for molecular weight determination, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid, pyridine ring), and X-ray crystallography for stereochemical confirmation of the (2R)-configuration. Elemental analysis should align with the formula C₈H₇Cl₂FN₂O₃ (C: 35.71%, Cl: 26.35%, F: 7.06%) to verify purity .

Q. How should researchers design initial herbicidal efficacy trials for this compound?

Initial trials should follow a randomized block design with controlled variables (e.g., soil type, pH, moisture). Dose-response experiments across target weed species (e.g., broadleaf vs. grasses) must include positive controls (e.g., commercial herbicides) and negative controls (untreated plots). Data on inhibition rates (IC₅₀ values) and phytotoxicity thresholds should be collected over multiple growth stages .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s environmental persistence data?

Conflicting persistence data may arise from variations in soil microbial activity or photodegradation rates. Researchers should conduct microcosm studies under standardized conditions (e.g., OECD Guideline 307) while measuring half-life (DT₅₀) across soil types. Isotopic labeling (e.g., ¹⁴C-tracers) can track degradation pathways, and metagenomic analysis of soil microbiota may identify key degradative enzymes .

Q. How can molecular dynamics simulations elucidate this compound’s mode of action?

Simulations should focus on this compound’s interaction with auxin receptors (e.g., TIR1/AFB proteins). Docking studies using software like AutoDock Vina can predict binding affinities, while molecular dynamics (MD) trajectories (e.g., GROMACS) reveal conformational stability. Validate predictions with in vitro assays (e.g., auxin-induced gene expression in Arabidopsis mutants) .

Q. What methodologies are effective for studying herbicide resistance evolution to this compound?

Resistance studies require long-term selection experiments in controlled environments. Genomic sequencing of resistant weed populations can identify mutations (e.g., in target-site genes or detoxification enzymes). Cross-resistance patterns should be tested using herbicides with similar modes of action. Field surveys must integrate GIS mapping to correlate resistance hotspots with application histories .

Methodological Guidance

Q. How to optimize HPLC conditions for quantifying this compound residues in soil?

Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% formic acid. Detection at 254 nm ensures sensitivity. Validate the method via spike-and-recovery experiments (85–115% recovery) and limit of quantification (LOQ) ≤0.01 mg/kg. Cross-check with liquid chromatography-tandem MS (LC-MS/MS) for confirmatory analysis .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Fit dose-response curves using nonlinear regression (e.g., log-logistic model: y = c + (d−c)/(1 + exp(b(log(x)−log(e))))). Calculate IC₅₀ values with 95% confidence intervals via bootstrapping. For multi-environment trials, apply mixed-effects models to account for random variables (e.g., field heterogeneity) .

Q. How to assess this compound’s enantioselective toxicity using chiral separation techniques?

Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve (R)- and (S)-enantiomers. Bioassays comparing racemic mixtures vs. pure enantiomers can reveal stereospecific toxicity. Ecotoxicological endpoints (e.g., algal growth inhibition) should comply with OECD guidelines .

Data Interpretation and Gaps

Q. Why might this compound exhibit variable efficacy across geographical regions?

Variability often stems from differences in soil organic matter (SOM), which binds the herbicide, reducing bioavailability. Researchers should correlate efficacy with SOM content and conduct bioavailability assays (e.g., equilibrium dialysis). Regional climatic factors (e.g., rainfall affecting leaching) must also be modeled .

Q. What knowledge gaps exist in this compound’s ecotoxicological profile?

Limited data exist on chronic exposure effects on non-target soil invertebrates (e.g., earthworms) and aquatic organisms. Long-term microcosm studies and mesocosm trials simulating runoff scenarios are needed. Prioritize endpoints like reproductive success and biomarker responses (e.g., glutathione S-transferase activity) .

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